

Chemical structure and IUPAC name of Ethyl 2-chlorohexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-chlorohexanoate

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An In-depth Technical Guide to Ethyl 2-chlorohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Ethyl 2-chlorohexanoate**, a key intermediate in various organic syntheses. The information is curated to support professionals in research, and drug development.

Chemical Structure and IUPAC Name

Ethyl 2-chlorohexanoate is a halogenated ester. Its structure consists of a hexanoyl backbone with a chlorine atom at the alpha-position (carbon 2) and an ethyl ester group.

IUPAC Name: **ethyl 2-chlorohexanoate**^[1]

Chemical Formula: C₈H₁₅ClO₂^[1]

SMILES: CCCCC(C(=O)OCC)Cl^[1]

CAS Number: 85153-52-2^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-chlorohexanoate** is presented in the table below. The available data is primarily computed, providing theoretical values for various parameters.

Property	Value	Source
Molecular Weight	178.65 g/mol	PubChem (Computed)[1]
Monoisotopic Mass	178.0760574 Da	PubChem (Computed)[1]
XLogP3-AA	2.9	PubChem (Computed)[1]
Hydrogen Bond Donor Count	0	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	6	PubChem (Computed)[1]
Topological Polar Surface Area	26.3 Å ²	PubChem (Computed)[1]
Heavy Atom Count	11	PubChem (Computed)[1]
Complexity	115	PubChem (Computed)[1]

Note: Experimental data for properties such as boiling point and density for **Ethyl 2-chlorohexanoate** are not readily available in the searched literature. The provided data is based on computational models.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-chlorohexanoate** was not found in the available literature, a reliable method can be adapted from the synthesis of analogous α -halo esters. The following protocol is based on the general principles of α -halogenation of esters or the esterification of the corresponding α -halo acid chloride.

Synthesis of Ethyl 2-chlorohexanoate from Ethyl Hexanoate

This procedure outlines a potential pathway for the synthesis of **Ethyl 2-chlorohexanoate** via the α -chlorination of ethyl hexanoate.

Materials:

- Ethyl hexanoate
- Sulfuryl chloride (SO_2Cl_2) or N-chlorosuccinimide (NCS)
- Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
- Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Apparatus for reflux, extraction, and distillation

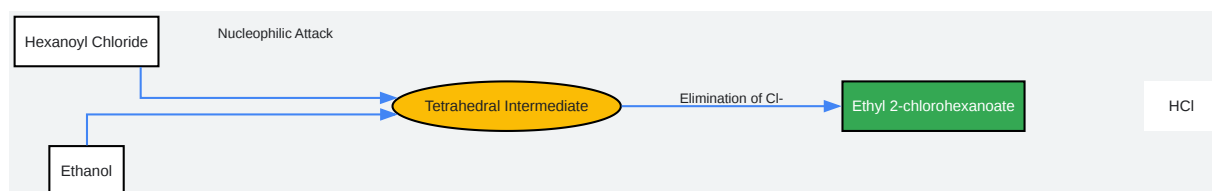
Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with ethyl hexanoate and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- **Initiation:** A catalytic amount of a radical initiator, such as AIBN, is added to the reaction mixture.
- **Chlorination:** The solution is heated to reflux. Sulfuryl chloride or N-chlorosuccinimide, dissolved in the anhydrous solvent, is added dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether or ethyl acetate.
- **Washing:** The organic layer is washed sequentially with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by water, and finally with brine.
- **Drying and Filtration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, and then filtered.
- **Purification:** The solvent is removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **Ethyl 2-chlorohexanoate**.

Synthesis Pathway Visualization

The following diagram illustrates a common synthetic route to **Ethyl 2-chlorohexanoate**, starting from hexanoyl chloride.



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Caption: Synthesis of **Ethyl 2-chlorohexanoate** via esterification.

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References

- 1. Ethyl 2-chlorohexanoate | C₈H₁₅ClO₂ | CID 3020439 - PubChem
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- To cite this document: BenchChem. [Chemical structure and IUPAC name of Ethyl 2-chlorohexanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15177528#chemical-structure-and-iupac-name-of-ethyl-2-chlorohexanoate]

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